![molecular formula C19H24N2O5 B249092 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B249092.png)
1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine
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Overview
Description
1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as FTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the piperazine family and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood, but studies have suggested that it may work by inhibiting various signaling pathways involved in cell growth and proliferation. Additionally, 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to possess various biochemical and physiological effects. Studies have shown that 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine can induce apoptosis in cancer cells by activating various signaling pathways involved in cell death. Additionally, 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to possess anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its potential as an anti-cancer agent. Additionally, 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to possess anti-inflammatory properties, making it a promising candidate for treating inflammatory diseases. However, one of the limitations of using 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are various future directions for the study of 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One potential area of research is the development of more efficient synthesis methods for 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine, which could improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine and its potential use as an anti-cancer and anti-inflammatory agent. Finally, more research is needed to explore the potential side effects and toxicity of 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine in vivo.
Synthesis Methods
The synthesis of 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a multi-step process that involves the use of various chemical reagents and solvents. The first step involves the synthesis of 2,3,4-trimethoxybenzylamine, which is then reacted with furoyl chloride to yield 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine. The overall yield of this synthesis method is about 40%, and the purity of the final product can be improved through various purification techniques.
Scientific Research Applications
1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to possess various therapeutic applications, including its potential use as an anti-cancer agent. Studies have shown that 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. Additionally, 1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to possess anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
1-(2-Furoyl)-4-(2,3,4-trimethoxybenzyl)piperazine |
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Molecular Formula |
C19H24N2O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
furan-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H24N2O5/c1-23-15-7-6-14(17(24-2)18(15)25-3)13-20-8-10-21(11-9-20)19(22)16-5-4-12-26-16/h4-7,12H,8-11,13H2,1-3H3 |
InChI Key |
LHOUJFCDUDGDQI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)OC)OC |
Origin of Product |
United States |
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